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molecular formula C8H8ClNO2 B1590935 Ethyl 4-Chloronicotinate CAS No. 37831-62-2

Ethyl 4-Chloronicotinate

Cat. No. B1590935
M. Wt: 185.61 g/mol
InChI Key: STYWLPMGYBPSRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284286B2

Procedure details

A suspension of 4-chloro-pyridine-3-carboxylic acid (5.0 g, 31.7 mmol) in thionyl chloride (100 ml) is heated at 80° C. for 1.5 h. The reaction mixture is cooled to RT and excess thionyl chloride is distilled off. The crude product is azeotropped with toluene (3×30 ml) to afford a solid, which is added in portions to a mixture of ethanol (40 ml) and diisopropylethylamine (25 ml) at 0° C. The resulting reaction mixture is stirred at RT for 4 h. After completion of the reaction, the mixture is evaporated to dryness; the residue is diluted with water (20 ml) and extracted with EtOAc (3×25 ml). The combined organic layers are washed with water (30 ml), brine (30 ml), dried over anhydrous sodium sulfate and evaporated to get 4-chloro-pyridine-3-carboxylic acid ethyl ester (4.50 g, 24.3 mmol, 77%), which is used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[C:8]([OH:10])=[O:9].[CH2:11](O)[CH3:12].C(N(C(C)C)CC)(C)C>S(Cl)(Cl)=O>[CH2:11]([O:9][C:8]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:2]=1[Cl:1])=[O:10])[CH3:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=NC=C1)C(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to RT
DISTILLATION
Type
DISTILLATION
Details
excess thionyl chloride is distilled off
CUSTOM
Type
CUSTOM
Details
to afford a solid, which
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the mixture is evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue is diluted with water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×25 ml)
WASH
Type
WASH
Details
The combined organic layers are washed with water (30 ml), brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NC=CC1Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.3 mmol
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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